8,11,14-Eicosatriynoic Acid

Lipoxygenase Cyclooxygenase Selectivity

Choose 8,11,14-Eicosatriynoic acid (ETI) for its unique, non-linear eicosanoid pathway inhibition. Its 30-fold selectivity for 12‑LO over COX enables precise dissection of platelet activation without confounding thromboxane blockade. Simultaneous 5‑LO and SRS‑A inhibition offers single‑agent convenience for leukotriene‑mediated allergy models and pan‑lipoxygenase cancer studies. This triynoic analog reliably blocks prostaglandin biosynthesis and platelet aggregation at working concentrations that spare COX‑derived prostaglandins, ensuring cleaner mechanistic data than non‑selective ETYA or single‑target inhibitors.

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
Cat. No. B1662389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,11,14-Eicosatriynoic Acid
Synonyms8,11,14-eicosatriynoic acid
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCCCCCC#CCC#CCC#CCCCCCCC(=O)O
InChIInChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-5,8,11,14-19H2,1H3,(H,21,22)
InChIKeyQLLIWTBTVOPGCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





8,11,14-Eicosatriynoic Acid (ETI): A Tool Compound for Pan-Lipoxygenase and COX Inhibition in Eicosanoid Research


8,11,14-Eicosatriynoic acid (ETI), an acetylenic fatty acid analog of arachidonic acid, serves as a non-metabolizable, multi-target inhibitor of eicosanoid biosynthesis [1]. Characterized by three conjugated triple bonds at positions 8, 11, and 14, it acts as a research tool to block key enzymes in the arachidonic acid cascade, including cyclooxygenase (COX) and 12- and 5-lipoxygenases (12-LO, 5-LO) [2]. Its primary utility lies in the mechanistic dissection of inflammatory pathways, platelet aggregation, and leukotriene-mediated allergic responses, distinct from therapeutic applications [3].

Why 8,11,14-Eicosatriynoic Acid Cannot Be Substituted by Common LOX/COX Inhibitors or Acetylenic Analogs


Generic substitution of 8,11,14-Eicosatriynoic acid (ETI) is scientifically unsound due to its unique, non-linear inhibition profile across the arachidonic acid cascade. Unlike the more widely used 5,8,11,14-Eicosatetraynoic acid (ETYA), which inhibits 12-LO and COX with near-equivalent potency [1], ETI exhibits a 30-fold selectivity for 12-LO over COX . Furthermore, within the 20-carbon triynoic acid series, the position of the triple bonds dictates rank-order potency; ETI (eicosa-8,11,14-triynoic acid) is significantly more effective at inhibiting prostaglandin biosynthesis and platelet aggregation than its 5,8,11- or 7,10,13- positional isomers [2]. These nuanced, structure-dependent differences in enzyme target engagement and downstream functional effects mean that experimental outcomes obtained with ETI cannot be reliably extrapolated from data using other acetylenic analogs, conventional NSAIDs, or even the broader-spectrum tool compound ETYA.

Quantitative Differentiation of 8,11,14-Eicosatriynoic Acid: Head-to-Head Comparisons with Key Analogs


ETI vs. ETYA: Superior 12-Lipoxygenase Selectivity Over Cyclooxygenase

8,11,14-Eicosatriynoic acid (ETI) demonstrates a pronounced selectivity for 12-lipoxygenase (12-LO) over cyclooxygenase (COX) compared to the broader-spectrum analog 5,8,11,14-Eicosatetraynoic acid (ETYA). While ETYA inhibits 12-LO and COX-1 with IC50 values of 4 µM and 8 µM, respectively—a mere 2-fold difference [1]—ETI exhibits a 30-fold selectivity window, inhibiting human 12-LO with an IC50 of 0.46 µM and COX with an IC50 of 14 µM . This stark difference in selectivity ratio (2-fold for ETYA vs. 30-fold for ETI) is critical for experimental design.

Lipoxygenase Cyclooxygenase Selectivity Eicosanoid Inhibitor

ETI vs. 5,8,11-ETI: 50-Fold More Potent 12-Lipoxygenase Inhibition

Within the acetylenic acid family, the location of triple bonds dramatically alters inhibitory potency. A direct comparison of the 8,11,14-isomer (ETI) with the 5,8,11-isomer (5,8,11-ETI) reveals a striking difference in their ability to inhibit human platelet 12-lipoxygenase. ETI is approximately 52-fold more potent, with an IC50 of 0.46 µM compared to 24 µM for 5,8,11-ETI [1]. This underscores the critical importance of the specific isomer for effective enzyme blockade at lower, more target-appropriate concentrations.

Lipoxygenase Potency IC50 12-LO Inhibitor

ETI vs. Positional Isomers: Superior Inhibition of Prostaglandin Biosynthesis and Platelet Aggregation

The rank-order potency of 20-carbon triynoic acids was established in a seminal comparative study. Among the isomers tested, eicosa-8,11,14-triynoic acid (ETI) was identified as the most potent inhibitor of prostaglandin biosynthesis and arachidonic acid-induced platelet aggregation [1]. Its inhibitory activity was greater than that of eicosa-7,10,13-triynoic acid, which in turn was greater than that of eicosa-5,8,11-triynoic acid [1]. While exact fold-differences were not quantified in the abstract, the explicit ranking 'eicosa-8,11,14-triynoic acid > eicosa-7,10,13-triynoic acid > eicosa-5,8,11-triynoic acid' provides a clear, evidence-based hierarchy for selection.

Prostaglandin Platelet Aggregation Isomer Selectivity Inhibitor

ETI vs. ETYA: Superior Inhibition of Hepatic Glutathione S-Transferase (GST)

The off-target or polypharmacological profile of acetylenic fatty acids extends to phase II detoxification enzymes. In a study directly comparing the effects of ETI and ETYA on affinity-purified hepatic glutathione S-transferase (GST) isozymes, ETI was identified as the more potent inhibitor of enzyme activity towards the model substrate 1-chloro-2,4-dinitrobenzene (CDNB) [1]. This finding demonstrates that even subtle structural differences (three triple bonds vs. four) can translate into meaningful, quantifiable differences in biological activity beyond the primary targets of COX and LOX.

Glutathione S-Transferase Liver Detoxification Enzyme Inhibitor

Recommended Research and Industrial Application Scenarios for 8,11,14-Eicosatriynoic Acid (ETI)


Dissecting the 12-Lipoxygenase Pathway in Platelet Biology and Thrombosis

In experimental models of platelet activation and thrombosis, ETI is the preferred tool for interrogating the specific role of the 12-lipoxygenase (12-LO) pathway. Its 30-fold selectivity for 12-LO over COX allows researchers to inhibit the formation of 12-hydroperoxyeicosatetraenoic acid (12-HPETE) and its downstream metabolites without the confounding effects of concurrently blocking thromboxane A2 synthesis, a common limitation when using non-selective tools like ETYA [1] or aspirin. This enables a cleaner dissection of 12-LO's contribution to platelet aggregation, shape change, and granule secretion.

Investigating Leukotriene-Dependent Allergic Inflammation and Slow-Reacting Substance of Anaphylaxis (SRS-A) Activity

ETI's established inhibition of both 5-lipoxygenase (IC50 = 25 µM) and the biological action of the slow-reacting substance of anaphylaxis (SRS-A, IC50 = 10 µM) positions it as a valuable compound for studying leukotriene-mediated responses. In cellular models of allergy (e.g., mast cell or basophil activation) or tissue preparations sensitive to leukotrienes (e.g., bronchial smooth muscle contraction), ETI can be used to link the blockade of leukotriene biosynthesis to functional attenuation of SRS-A, offering an advantage over compounds that only target synthesis or receptor antagonism alone.

Mechanistic Studies of Eicosanoid Cross-Talk in Cancer Cell Biology

Given the established roles of both 12-LO and 5-LO in promoting cancer cell proliferation, survival, and neo-angiogenesis , ETI serves as a dual-target tool to simultaneously inhibit these key eicosanoid pathways in cancer cell lines (e.g., prostate, breast, colon). Compared to using a combination of highly selective, single-target inhibitors, ETI offers a convenient, single-agent approach for investigating the phenotypic consequences of pan-lipoxygenase blockade, while its relative selectivity over COX (14 µM IC50) allows for a more nuanced interpretation of results by sparing the prostaglandin synthesis arm of the cascade at lower working concentrations.

Evaluating the Role of Lipoxygenases in Oocyte Maturation and Reproductive Biology

In the field of reproductive biology, ETI, alongside ETYA, has been utilized as a pharmacological probe to investigate the role of lipoxygenase products in spontaneous germinal vesicle breakdown (GVBD) and oocyte maturation [2]. The study demonstrating that both compounds block meiosis at 100 µM, likely via an antioxidant mechanism rather than solely through LOX inhibition, highlights ETI's utility in experiments designed to separate the enzymatic and non-enzymatic (i.e., reactive oxygen species-scavenging) effects of acetylenic fatty acids on complex cellular processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8,11,14-Eicosatriynoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.